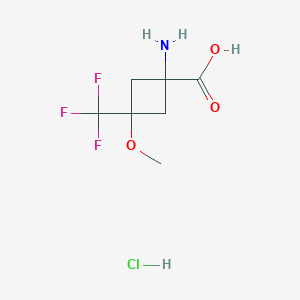

1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride

Description

This cyclobutane-based amino acid derivative features a rigid cyclobutane ring substituted with methoxy (–OCH₃), trifluoromethyl (–CF₃), and carboxylic acid (–COOH) groups, forming a hydrochloride salt. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group contributes to steric and electronic effects. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications. It is structurally tailored for applications in peptide stapling and drug development, leveraging cyclobutane’s conformational rigidity .

Properties

IUPAC Name |

1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3.ClH/c1-14-6(7(8,9)10)2-5(11,3-6)4(12)13;/h2-3,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUZKASPWWDCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(C(=O)O)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402837-56-1 | |

| Record name | (1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Starting from Cyclobutane Derivatives: The synthesis may begin with cyclobutane derivatives, which undergo a series of reactions to introduce the desired functional groups.

Functional Group Modifications: Various functional group modifications, such as nitration, reduction, and halogenation, are employed to achieve the final structure.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic compound distinguished by its cyclobutane structure. It has a molecular formula of CHClFNO and a molecular weight of 219.59 g/mol. The compound includes a trifluoromethyl group, known to influence the biological activity and physicochemical properties of organic compounds, and a methoxy group, which increases its complexity and potential applications in medicinal chemistry.

The biological activity of 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is largely due to its structural features. Compounds with trifluoromethyl groups often show enhanced metabolic stability and altered pharmacokinetics. Preliminary studies indicate potential applications in treating diseases, including cancer and neurological disorders, because of its ability to modulate specific biological pathways. Further studies investigating the interactions of 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride with biological targets are crucial for understanding its pharmacodynamics. Preliminary interaction studies suggest that it may bind to specific receptors or enzymes involved in metabolic pathways, influencing cellular responses, but further research is needed to fully elucidate these mechanisms.

Structural Similarity

Several compounds share structural similarities with 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride:

- 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Lacks a methoxy group, giving it a simpler structure.

- Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.

- Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate An ester derivative with the potential for different biological activity.

Mechanism of Action

The mechanism by which 1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below highlights key structural variations and applications of the target compound and its analogs:

Key Observations:

Trifluoromethyl vs. [¹⁸F]FACBC demonstrates tumor-specific uptake in PET imaging due to fluorine’s electronegativity and small size, achieving tumor-to-brain ratios >6 .

Methoxy vs. Benzyloxy :

- The methoxy group (–OCH₃) in the target compound is less bulky than benzyloxy (–OCH₂C₆H₅) in ’s analog, likely improving solubility and reducing steric hindrance in peptide interactions.

Carboxylic Acid Role: Carboxylic acid enables salt formation (e.g., hydrochloride) for enhanced bioavailability. Its absence in simpler amines like (1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride () limits applications to non-peptide contexts.

Conformational Rigidity :

Pharmacokinetic and Toxicological Comparisons

- Metabolic Stability :

- Toxicity Profiles: Most cyclobutane derivatives share hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

- Excretion and Clearance: Simple analogs like 1-Aminocyclobutane[¹¹C]carboxylic acid () exhibit rapid blood clearance (3.6% excretion in 2 hours), suggesting the target compound’s trifluoromethyl group may slow excretion, prolonging activity.

Biological Activity

1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride (CAS Number: 2402837-56-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and applications, drawing from various research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClF₃NO₃ |

| Molecular Weight | 249.61 g/mol |

| CAS Number | 2402837-56-1 |

| Structure | Chemical Structure |

Synthesis

The synthesis of 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves several steps, including fluorination and hydrolysis. Various synthetic methods have been reported, emphasizing the importance of the trifluoromethyl group in enhancing the compound's biological activity. The pKa values for these compounds indicate that the trifluoromethyl substitution significantly affects their acid-base properties, which is crucial for their biological function .

Transport Mechanisms

Research has shown that analogues of this compound can act as substrates for amino acid transport systems. For example, studies involving radiofluorinated derivatives demonstrated significant uptake in gliosarcoma cells, suggesting potential applications in tumor imaging and therapy. Specifically, the compound exhibited high uptake ratios in tumor tissue compared to normal brain tissue, indicating its utility as a radiotracer in positron emission tomography (PET) for tumor detection .

Case Studies

- Tumor Detection : In a study involving rodent models with implanted gliosarcoma cells, the retention of radioactivity from the compound was significantly higher in tumor tissues compared to surrounding healthy tissues. The uptake ratios were measured at various time points post-injection, revealing a consistent trend of preferential accumulation in tumor sites .

- Amino Acid Transport : In vitro assays demonstrated that the compound could be effectively transported by L-type amino acid transporters. This property is essential for its potential use in targeted drug delivery systems where selective uptake by tumor cells is desired .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.